Methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is C22H24FN3O4, and it has a molecular weight of approximately 413.449 g/mol. This compound features a unique structural arrangement that includes a benzoate moiety, a piperidine ring, and a fluorophenyl group, making it an interesting candidate for various biological applications, particularly in the field of medicinal chemistry.
The synthesis of methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves several steps that utilize piperidine derivatives and other organic reagents. Although specific methods for this compound are not widely documented, it is common to employ techniques such as:
These methods often involve the use of coupling agents or catalysts to facilitate reactions between functional groups.
The synthesis may involve the following general steps:
The molecular structure of methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate consists of several key components:
The compound can be represented using various structural formulas:
InChI=1S/C22H24FN3O4/c1-30-21(28)17-4-2-16(3-5-17)20(27)24-14-15-10-12-26(13-11-15)22(29)25-19-8-6-18(23)7-9-19/h2-9,15H,10-14H2,1H3,(H,24,27)(H,25,29)
This structural representation indicates how atoms are arranged and bonded in the molecule.
Methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions typical for compounds containing amides and esters:
The mechanism of action for methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of both piperidine and sulfonamide functionalities suggests potential activities in modulating biological pathways related to inflammation or cellular proliferation.
Research indicates that compounds with similar structures often exhibit activity through:
Methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically appears as a solid at room temperature with good solubility in organic solvents.
Methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has potential applications in:
The unique structure and properties make this compound a valuable subject for further research in medicinal chemistry and pharmacology.
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: